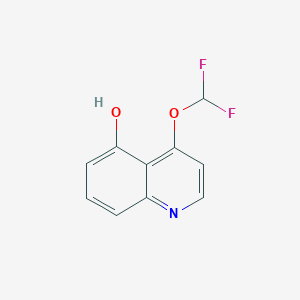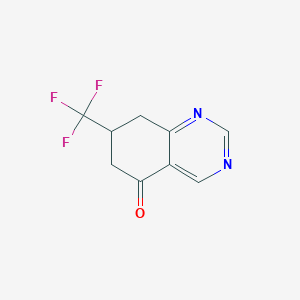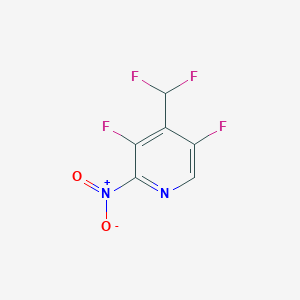
4-(Difluoromethyl)-3,5-difluoro-2-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-3,5-difluoro-2-nitropyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of research due to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of pyridine derivatives using difluoromethylating agents such as TMSCF2H (trimethylsilyl difluoromethyl) under metal-free conditions . The reaction conditions often involve the use of a base and a solvent like chlorobenzene to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-3,5-difluoro-2-nitropyridine may involve scalable processes such as continuous flow chemistry, which allows for better control over reaction parameters and yields. The use of commercially available reagents and catalysts can streamline the production process, making it more cost-effective and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethyl)-3,5-difluoro-2-nitropyridine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and nucleophiles for substitution reactions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and controlled temperatures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-(Difluoromethyl)-3,5-difluoro-2-aminopyridine, while substitution reactions can produce various functionalized pyridine derivatives .
Applications De Recherche Scientifique
4-(Difluoromethyl)-3,5-difluoro-2-nitropyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties .
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)-3,5-difluoro-2-nitropyridine involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to interact effectively with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(Difluoromethyl)-3,5-difluoro-2-nitropyridine include:
- 4-(Trifluoromethyl)-3,5-difluoro-2-nitropyridine
- 4-(Difluoromethyl)-3,5-difluoro-2-aminopyridine
- 4-(Difluoromethyl)-3,5-difluoro-2-chloropyridine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of difluoromethyl and nitro groups, which imparts distinct reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C6H2F4N2O2 |
|---|---|
Poids moléculaire |
210.09 g/mol |
Nom IUPAC |
4-(difluoromethyl)-3,5-difluoro-2-nitropyridine |
InChI |
InChI=1S/C6H2F4N2O2/c7-2-1-11-6(12(13)14)4(8)3(2)5(9)10/h1,5H |
Clé InChI |
RXRIWSBCAPHLTK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=N1)[N+](=O)[O-])F)C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



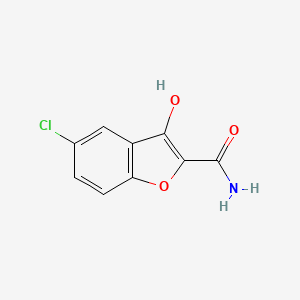


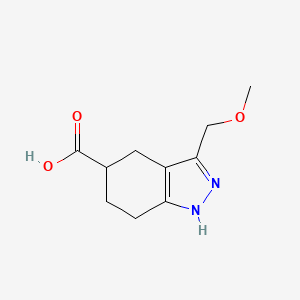

![2-Ethyl-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B11892359.png)
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11892367.png)


![8-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B11892386.png)
